1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide
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Overview
Description
1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry for the development of new drugs
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolidine derivatives, another structural component of the compound, have been used widely in medicinal chemistry to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common practice in medicinal chemistry, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that 1-substituted 5-oxopyrrolidine-3-carboxylic acids, which share a similar structure, possess analgesic and antihypoxic effects of varying strength .
Action Environment
It’s known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, potentially influenced by the action environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of N-substituted piperidines through a cascade process that includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyrrolidine ring can undergo substitution reactions where different substituents replace existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features.
Pyrrolidine-2,5-dione: Known for its biological activities and used in medicinal chemistry.
Prolinol: A pyrrolidine derivative with applications in asymmetric synthesis.
Uniqueness
1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide is unique due to its specific functional groups and the resulting biological activities
Properties
IUPAC Name |
1-[(5-oxopyrrolidin-3-yl)methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c11-10(15)8-2-1-3-13(8)6-7-4-9(14)12-5-7/h7-8H,1-6H2,(H2,11,15)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIMRRYYKLXBIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CC(=O)NC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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